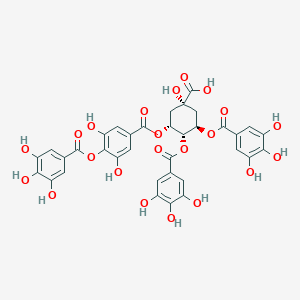

5-O-Digalloyl-3,4-di-O-galloylquinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-Digalloyl-3,4-di-O-galloylquinic acid, commonly known as MDGQ, is a polyphenolic compound that is found in various plants. It is a member of the hydrolysable tannins family and is known for its antioxidant and anti-inflammatory properties. In recent years, MDGQ has gained significant attention from the scientific community due to its potential therapeutic applications.

Scientific Research Applications

HIV Inhibition and Antiviral Properties

5-O-Digalloyl-3,4-di-O-galloylquinic acid, among other similar compounds, has been isolated and characterized as a new class of HIV reverse transcriptase inhibitors from commercial tannic acid. This compound shows significant potential in inhibiting HIV growth in cells with low cytotoxicity, suggesting its role as a promising antiviral agent (Nishizawa et al., 1989). Further research indicates its efficacy in inhibiting HIV replication in infected lymphocytes, demonstrating its potential in HIV/AIDS treatment (Nonaka et al., 1990).

Antioxidant Activity

Galloyl quinic derivatives, including 5-O-Digalloyl-3,4-di-O-galloylquinic acid, have been investigated for their antioxidant properties. Studies using Electron Paramagnetic Resonance spectroscopy (EPR) and UV-Vis spectrophotometry have shown that these compounds exhibit strong scavenger activities against various radicals, indicating their potent antioxidant capacities (Baratto et al., 2003).

Pharmacological Activities

Studies on the pharmacological activities of various galloylquinic acids have highlighted their importance in different therapeutic areas. For example, research on tara tannin and tannic acid has shown evidence of diverse galloylquinic acids, including 5-O-Digalloyl-3,4-di-O-galloylquinic acid, which can contribute to various biological and pharmacological effects (Clifford et al., 2007).

Antimicrobial and Anti-Inflammatory Properties

Further research indicates the potential of 5-O-Digalloyl-3,4-di-O-galloylquinic acid in antimicrobial and anti-inflammatory applications. Its role in inhibiting nitric oxide production and displaying antioxidant activity suggests its use in managing inflammatory conditions and infections (Yang et al., 2013).

Bioavailability and Metabolism

Investigations into the bioavailability and metabolism of galloyl- and caffeoylquinic acids have provided insights into the pharmacokinetics of compounds like 5-O-Digalloyl-3,4-di-O-galloylquinic acid. Understanding these aspects is crucial for optimizing their therapeutic efficacy and safety profile (Hussain et al., 2013).

properties

CAS RN |

123134-20-3 |

|---|---|

Product Name |

5-O-Digalloyl-3,4-di-O-galloylquinic acid |

Molecular Formula |

C35H28O22 |

Molecular Weight |

800.6 g/mol |

IUPAC Name |

(1R,3R,4S,5R)-3-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(47)54-23-9-35(53,34(51)52)10-24(29(23)57-33(50)13-5-19(40)27(46)20(41)6-13)55-31(48)14-7-21(42)28(22(43)8-14)56-32(49)12-3-17(38)26(45)18(39)4-12/h1-8,23-24,29,36-46,53H,9-10H2,(H,51,52)/t23-,24-,29+,35-/m1/s1 |

InChI Key |

OFTCZZCLDWTQNJ-JUUXLJTDSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Other CAS RN |

123134-20-3 |

synonyms |

3,4,5,5-tetraGQA 3,4-di-O-galloyl-5-O-digalloylquinic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.